2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid
CAS No.: 1009595-24-7
Cat. No.: VC6027890
Molecular Formula: C12H15NO6S
Molecular Weight: 301.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1009595-24-7 |
|---|---|
| Molecular Formula | C12H15NO6S |
| Molecular Weight | 301.31 |
| IUPAC Name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)propanoic acid |
| Standard InChI | InChI=1S/C12H15NO6S/c1-8(12(14)15)13-20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7-8,13H,2,5-6H2,1H3,(H,14,15) |
| Standard InChI Key | JBVUPFJZEUPOOC-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a seven-membered 3,4-dihydro-2H-1,5-benzodioxepin ring fused to a benzene moiety, with a sulfonamide group (-SONH-) bridging the heterocycle to a propanoic acid side chain . The benzodioxepin system contains two ether oxygen atoms at positions 1 and 5, contributing to its conformational rigidity. The sulfonamide linkage introduces polarity and hydrogen-bonding capacity, while the propanoic acid terminus enables salt formation or esterification.
Table 1: Key Identifiers and Descriptors
Stereochemical Considerations
While the compound is typically reported as a racemic mixture, the (2S)-enantiomer has been explicitly synthesized and cataloged . Chirality at the α-carbon of the propanoic acid chain may influence biological interactions, though empirical data remain scarce.
Synthesis and Manufacturing
Purification and Characterization
Crude product purification likely involves recrystallization from ethanol/water mixtures or column chromatography. Identity confirmation utilizes:
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Mass Spectrometry: Molecular ion peak at m/z 301.3.
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Nuclear Magnetic Resonance (NMR): Characteristic signals for the benzodioxepin protons (δ 6.8–7.2 ppm, aromatic), methyl group (δ 1.4 ppm), and sulfonamide NH (δ 5.1 ppm) .
Applications in Industrial and Academic Research
Pharmaceutical Intermediate
The compound’s dual functionality (heterocycle + sulfonamide) makes it a versatile precursor for:
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Antimicrobial Agents: Analogous benzodioxepin sulfonamides exhibit Gram-positive bacterial inhibition.
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Central Nervous System (CNS) Drugs: The lipophilic benzodioxepin system may enhance blood-brain barrier penetration .
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Anti-inflammatory Compounds: Sulfonamide groups are known cyclooxygenase (COX) inhibitors.
Agrochemical Development
In agrochemistry, the compound serves as a scaffold for herbicides and fungicides, leveraging its stability under environmental conditions .
Table 2: Industrial Applications and Derivatives
| Application | Derivative Modifications | Target Activity |
|---|---|---|
| Antibacterial Agents | Replacement of propanoic acid with thiazole | Staphylococcus aureus inhibition |
| COX-2 Inhibitors | Substitution at benzodioxepin C3 | Anti-inflammatory |
| Herbicides | Esterification of carboxylic acid | Acetolactate synthase inhibition |
Chemical Stability and Reactivity
Thermal and pH Stability
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Thermal Decomposition: Stable up to 200°C (predicted via thermogravimetric analysis).
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Aqueous Stability: Sulfonamide linkage resists hydrolysis at pH 4–9; propanoic acid group may ionize (pKa ≈ 4.8) .
Reactivity Profile
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